molecular formula C11H9N3O2 B3074514 Phenyl pyridazin-3-ylcarbamate CAS No. 1020327-61-0

Phenyl pyridazin-3-ylcarbamate

Cat. No. B3074514
Key on ui cas rn: 1020327-61-0
M. Wt: 215.21 g/mol
InChI Key: QPZCSARPVJAGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044052B2

Procedure details

To a suspension of pyridazin-3-amine (5 g, 50 mmol) in THF (50 mL) and CH3CN (70 mL) was added pyridine (5.10 mL, 63.1 mmol) followed by phenyl chloroformate (6.95 mL, 55.2 mmol) slowly. The reaction was stirred overnight. The reaction was filtered to remove the precipitate. The filtrate was concentrated and then taken up in CH2Cl2 which was washed with water. The organic layer was dried using SPE phase separators and concentrated. The residue was purified by silica gel column chromatography (0-5% MeOH/CH2Cl2). An undesired side product eluted first followed by the title compound which was concentrated to give a white solid (7.5 g, 70% yield). MS (APCI 10 V) AP+1 216.12; 1H NMR (400 MHz, DMSO-d6) δ ppm 7.20-7.24 (m, 2H) 7.25-7.28 (m, 1H) 7.39-7.44 (m, 2H) 7.64-7.69 (m, 1H) 8.05 (dd, 1H) 8.94 (dd, 1H) 11.34 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
6.95 mL
Type
reactant
Reaction Step Three
Name
Yield
70%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[N:2]=1.N1C=CC=CC=1.Cl[C:15]([O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:16]>C1COCC1.CC#N>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([NH:7][C:15](=[O:16])[O:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[N:2]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1=NC(=CC=C1)N
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
70 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
5.1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
6.95 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (0-5% MeOH/CH2Cl2)
WASH
Type
WASH
Details
An undesired side product eluted first
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=NC(=CC=C1)NC(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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